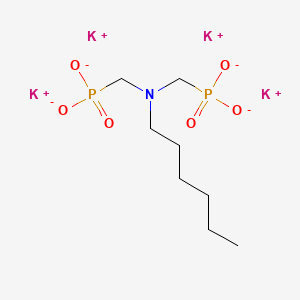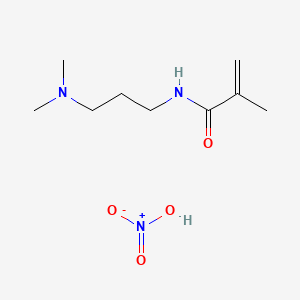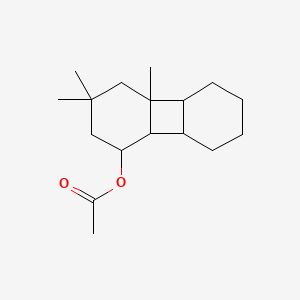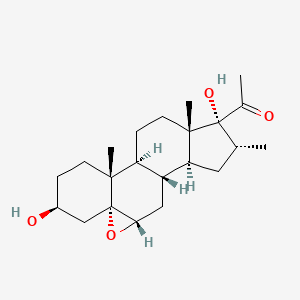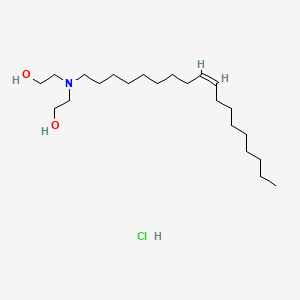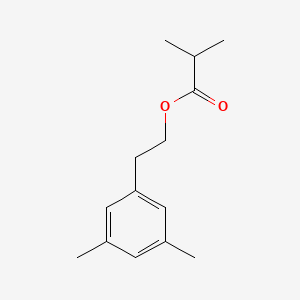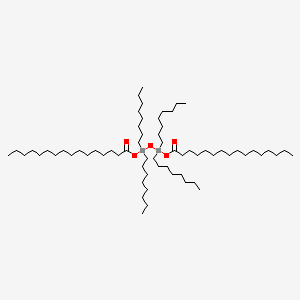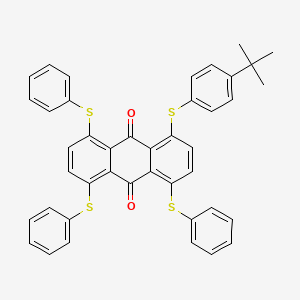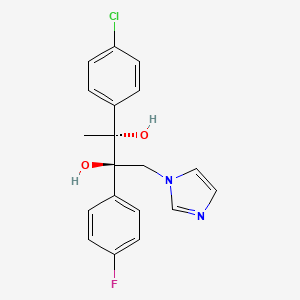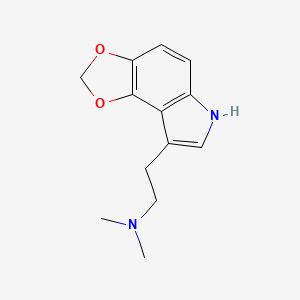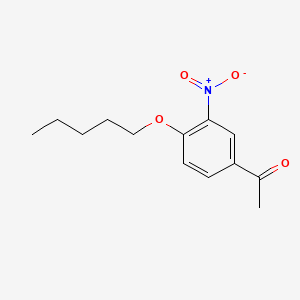
1,3-Dithiane, 2-(3-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(m-Bromophenyl)-m-dithiane is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a dithiane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Bromophenyl)-m-dithiane typically involves a multi-step process starting from benzene derivatives. One common route includes:
Nitration: Benzene is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Bromination: The amine is brominated to introduce the bromine atom at the meta position.
Industrial Production Methods
Industrial production methods for 2-(m-Bromophenyl)-m-dithiane are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-(m-Bromophenyl)-m-dithiane can undergo various chemical reactions, including:
Oxidation: The dithiane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted phenyl dithiane.
Substitution: Various substituted phenyl dithianes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(m-Bromophenyl)-m-dithiane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(m-Bromophenyl)-m-dithiane involves its interaction with various molecular targets:
Molecular Targets: Enzymes and proteins that contain nucleophilic sites.
Pathways Involved: The compound can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromophenyl dithiane
- 4-Bromophenyl dithiane
- 2-(m-Chlorophenyl)-m-dithiane
Uniqueness
2-(m-Bromophenyl)-m-dithiane is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
50793-32-3 |
|---|---|
Molekularformel |
C10H11BrS2 |
Molekulargewicht |
275.2 g/mol |
IUPAC-Name |
2-(3-bromophenyl)-1,3-dithiane |
InChI |
InChI=1S/C10H11BrS2/c11-9-4-1-3-8(7-9)10-12-5-2-6-13-10/h1,3-4,7,10H,2,5-6H2 |
InChI-Schlüssel |
DMCWPQRYSHLXSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(SC1)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


